molecular formula C12H8N2O B2993149 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile CAS No. 68557-19-7

2-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Cat. No. B2993149
CAS RN: 68557-19-7
M. Wt: 196.209
InChI Key: ANNWZZOYLIEVJW-UHFFFAOYSA-N
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Description

“2-(2-formyl-1H-pyrrol-1-yl)benzonitrile” is a chemical compound with the molecular formula C12H8N2O and a molecular weight of 196.20 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “2-(2-formyl-1H-pyrrol-1-yl)benzonitrile” can be represented by the SMILES string O=Cc1cccn1-c2ccccc2C#N . The InChI representation is 1S/C12H8N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(14)9-15/h1-7,9H .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(2-formyl-1H-pyrrol-1-yl)benzonitrile” are not available, pyrrole-based compounds are known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

“2-(2-formyl-1H-pyrrol-1-yl)benzonitrile” is a solid substance . It has a molecular weight of 196.20 .

Scientific Research Applications

Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic Acid Lactone

This compound is synthesized in six steps with a 17.0% overall yield, starting from L-alanine . The synthetic route involves the Clauson-Kaas reaction, Vilsmeier reaction, and transesterification . The transesterification is the key step in the formation of the target compound .

Improvement of Flavor and Aroma in Tobacco

The compound is isolated from flue-cured tobacco and used to improve its flavor and aroma .

Anti-inflammatory and Pain-relieving Activity

The compound is isolated from mature fruits of Capparis spinosa, whose extract showed anti-inflammatory and pain-relieving activity .

Synthesis of Pyrrolo [1,2-a]pyrazines

As a new approach, pyrrolo [1,2-a]pyrazines were synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate . The enaminones were prepared with a straightforward method, reacting the corresponding alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, and 2-(2-formyl-1H-pyrrol-1-yl)acetophenones with DMFDMA .

Antifungal Activity

All precursors and the corresponding products were assessed for their in vitro antifungal effect on six strains of Candida species . Most test compounds produced a more robust antifungal effect compared to the reference drugs .

Inhibition of Yeast Growth

Docking analysis suggests that the inhibition of yeast growth was probably mediated by the interaction of the compounds with the catalytic site of HMGR of the Candida species .

properties

IUPAC Name

2-(2-formylpyrrol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(14)9-15/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNWZZOYLIEVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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